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molecular formula C12H18O B549288 Propofol CAS No. 2078-54-8

Propofol

Cat. No. B549288
M. Wt: 178.27 g/mol
InChI Key: OLBCVFGFOZPWHH-UHFFFAOYSA-N
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Patent
US04538008

Procedure details

The following description is representative of the rearrangement of an alkyl phenyl ether. A mixture of 15 g isopropyl (2-isopropylphenyl) ether and 5 g of catalyst (gamma-alumina, silica-modifed alumina, or aluminum phosphate) in a 300 ml stirred autoclave under nitrogen may be heated for 2-6 hours with stirring. After the reaction mixture has cooled to room temperature a solvent such as acetone may be added and the mixture filtered. Solvent may be removed by evaporation, under reduced pressure if desired, and the formed 2,6-diisopropylphenol may be isolated by fractional distillation.
[Compound]
Name
alkyl phenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10]C(C)C)([CH3:3])[CH3:2].[CH3:14][C:15]([CH3:17])=O>>[CH:15]([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([CH:1]([CH3:2])[CH3:3])[C:5]=1[OH:10])([CH3:17])[CH3:14]

Inputs

Step One
Name
alkyl phenyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)OC(C)C
Name
catalyst
Quantity
5 g
Type
catalyst
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred autoclave under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
may be heated for 2-6 hours
Duration
4 (± 2) h
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
may be added
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CUSTOM
Type
CUSTOM
Details
Solvent may be removed by evaporation, under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C(=CC=C1)C(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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